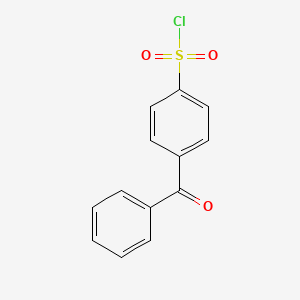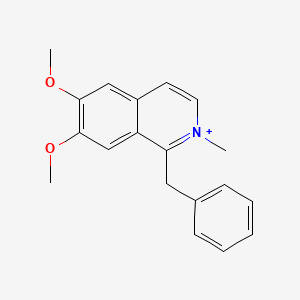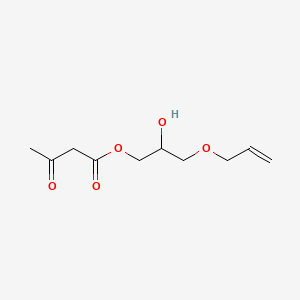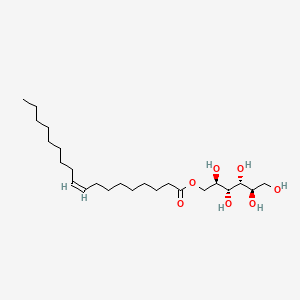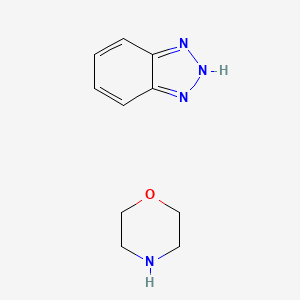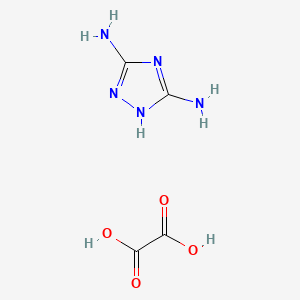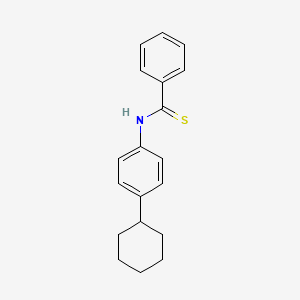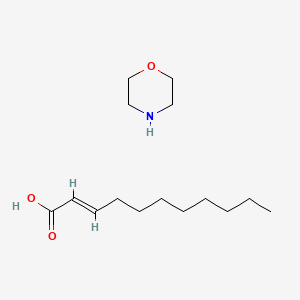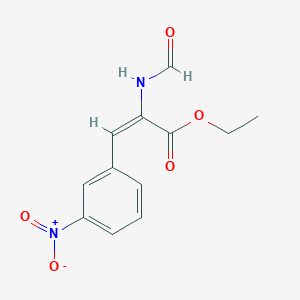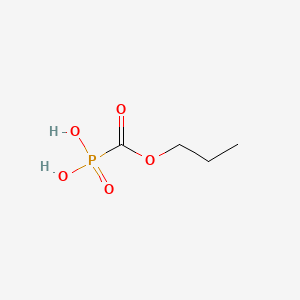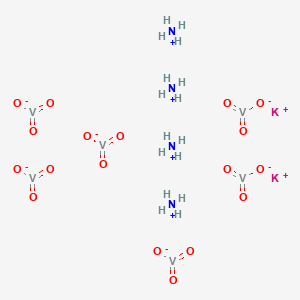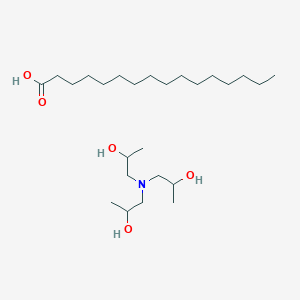
Tris(2-hydroxypropyl)ammonium palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C25H53NO5 and a molecular weight of 447.69202 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(2-hydroxypropyl)ammonium palmitate can be synthesized through the reaction of tris(2-hydroxypropyl)amine with palmitic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tris(2-hydroxypropyl)ammonium palmitate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which tris(2-hydroxypropyl)ammonium palmitate exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death. In plant growth applications, the compound acts as a growth stimulant by enhancing nutrient uptake and stress resistance .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-hydroxyethyl)ammonium palmitate
- Bis(2-hydroxyethyl)ammonium palmitate
- 2-Hydroxyethylammonium palmitate
Uniqueness
Tris(2-hydroxypropyl)ammonium palmitate is unique due to its specific molecular structure, which imparts distinct properties and applications compared to similar compounds. Its ability to function as a phase change material and its antimicrobial activity are notable features that set it apart from other related compounds .
Propiedades
Número CAS |
84473-70-1 |
|---|---|
Fórmula molecular |
C25H53NO5 |
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-15H2,1H3,(H,17,18);7-9,11-13H,4-6H2,1-3H3 |
Clave InChI |
GXYBLEMGMSZXGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


